molecular formula C9H9NO5 B2395983 Methyl 2-methoxy-3-nitrobenzoate CAS No. 90564-26-4

Methyl 2-methoxy-3-nitrobenzoate

Cat. No. B2395983
CAS RN: 90564-26-4
M. Wt: 211.173
InChI Key: PDQVHYWBXXTBTM-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-3-nitrobenzoate is an important organic synthetic material and pharmaceutical intermediate compound . It is used for the preparation of various organic compounds .


Synthesis Analysis

The synthesis of Methyl 2-methoxy-3-nitrobenzoate involves several steps. A common method involves a Friedel Crafts acylation followed by a Clemmensen Reduction . The nitration of methyl 3-methylbenzoate is a key process in this strategy .


Molecular Structure Analysis

The molecular formula of Methyl 2-methoxy-3-nitrobenzoate is C9H9NO5 . The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

Methyl 2-methyl-3-nitrobenzoate may be used in the synthesis of methyl indole-4-carboxylate, 5-aminoisoquinolin-1 (2H)-one, 5-nitroisocoumarin, and substituted nitrostyrene benzoic acids .


Physical And Chemical Properties Analysis

Methyl 2-methoxy-3-nitrobenzoate is a solid at 20 degrees Celsius . It has a melting point of 141.0 to 144.0 degrees Celsius . It is insoluble in water but soluble in hot ethanol .

Scientific Research Applications

Pharmaceutical Intermediates

“Methyl 2-methoxy-3-nitrobenzoate” is used as a pharmaceutical intermediate . Pharmaceutical intermediates are chemical compounds that are the building blocks used in the production of active pharmaceutical ingredients. They are often used in the synthesis of a wide range of pharmaceuticals.

Synthesis of Methyl Indole-4-carboxylate

This compound may be used in the synthesis of methyl indole-4-carboxylate . Indole derivatives are important in medicinal chemistry and are found in many natural products.

Synthesis of 5-Aminoisoquinolin-1 (2H)-one

“Methyl 2-methoxy-3-nitrobenzoate” can also be used in the synthesis of 5-aminoisoquinolin-1 (2H)-one . Isoquinoline derivatives have been studied for their potential biological activities, including anti-tumor, anti-microbial, and anti-inflammatory effects.

Synthesis of 5-Nitroisocoumarin

Another application is in the synthesis of 5-nitroisocoumarin . Nitroisocoumarins are a type of organic compound that have been studied for their potential use in various fields, including medicinal chemistry.

Synthesis of [2- (4-Fluorophenyl)-1H-Indol-4-yl]-1-Pyrrolidinylmethanone

The compound can be used in the preparation of [2- (4-fluorophenyl)-1H-indol-4-yl]-1-pyrrolidinylmethanone . This compound could potentially be used in the development of new pharmaceuticals.

Preparation of Substituted Nitrostyrene Benzoic Acids

“Methyl 2-methoxy-3-nitrobenzoate” may also be used in the preparation of substituted nitrostyrene benzoic acids . These compounds could have potential applications in the development of new materials or pharmaceuticals.

Safety And Hazards

Methyl 2-methoxy-3-nitrobenzoate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

The development of a more economic, green nitration process for the synthesis of the 5-methyl-2-nitro-benzoic acid is highly desirable . The pollution from the nitration has been reduced with the application of new catalysts, nitration reagents, new reactors, and solvents .

properties

IUPAC Name

methyl 2-methoxy-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-14-8-6(9(11)15-2)4-3-5-7(8)10(12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQVHYWBXXTBTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methoxy-3-nitrobenzoate

CAS RN

90564-26-4
Record name Methyl 2-methoxy-3-nitrobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of methyl 2-hydroxy-3-nitrobenzoate (26.8 g, 136 mmol) in DMF (200 mL) was added K2CO3 (61 g, 440 mmol). Then iodomethane (62 g, 436 mmol) was added dropwise to the mixture at rt. The mixture was stirred at 45° C. for 5 h. Then the mixture was cooled to rt and water was added. The reaction mixture was extracted with EtOAc (500 mL×2). The combined organic layers were washed with water successively, dried over Na2SO4, filtered and concentrated under reduced pressure to give the title compound of Step B (28.4 g, 98.8% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 8.10 (dd, J=1.8 Hz, 8.4 Hz, 1H), 8.00 (dd, J=1.3 Hz, 8.2 Hz, 1H), 7.40 (dd, J=8.2 Hz, 8.4 Hz, 1H), 3.87 (s, 3H), 3.85 (s, 3H).
Quantity
26.8 g
Type
reactant
Reaction Step One
Name
Quantity
61 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
62 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
98.8%

Synthesis routes and methods II

Procedure details

A solution of 15 g of 2-hydroxy-3-nitro-benzoic acid in 200 ml of N,N-dimethylformamide was treated with 58.1 g of iodomethane and 56.6 g of potassium carbonate, and the resultant heterogeneous mixture was stirred and heated to 45° C. for 20 hr. The mixture was cooled to room temperature, poured into ether, washed with water, washed with saturated sodium carbonate solution, washed with water, dried over magnesium sulfate, evaporated, and 14.2 g of 2-methoxy-3-nitro-benzoic acid methyl ester obtained as an oil which crystallized to a white solid. ##STR135##
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
58.1 g
Type
reactant
Reaction Step One
Quantity
56.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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